molecular formula C13H23NO3 B1340143 tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate CAS No. 206989-54-0

tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate

Cat. No.: B1340143
CAS No.: 206989-54-0
M. Wt: 241.33 g/mol
InChI Key: UNUNCPXYUNVRRF-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H23NO3. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various piperidine derivatives. The compound is characterized by its piperidine ring structure, which is substituted with a tert-butyl group, a 2-oxopropyl group, and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl bromoacetate under basic conditions. For example, the reaction of tert-butyl bromoacetate with piperidine in the presence of a base such as triethylamine can yield the desired product . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the oxopropyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate is used as a building block in the synthesis of various piperidine-based compounds. It serves as an intermediate in the preparation of complex molecules for research and development in organic chemistry .

Biology and Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. It is involved in the development of drugs targeting neurological disorders and other medical conditions .

Industry: In the chemical industry, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its versatility as a synthetic intermediate makes it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring structure allows for interactions with biological macromolecules, influencing biochemical pathways and physiological processes .

Comparison with Similar Compounds

  • tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate

Uniqueness: tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2-oxopropyl group differentiates it from other piperidine derivatives, influencing its reactivity and applications .

Properties

IUPAC Name

tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-10(15)9-11-5-7-14(8-6-11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUNCPXYUNVRRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70475887
Record name 1-Boc-4-(2-oxopropyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206989-54-0
Record name 1-Boc-4-(2-oxopropyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Added dropwise 3.0 M methylmagnesium chloride in THF (8.63 mL, 25.9 mmol) to a solution of tert-butyl 4-(2-(methoxy(methyl)amino)-2-oxoethyl)piperidine-1-carboxylate (5.93 g, 20.7 mmol) in THF (100 mL) at 0° C. Warmed to ambient temperature and stirred for 90 minutes. Partitioned between ether and 2N HCl, washed the organic layer twice with water, brine, dried, and concentrated to afford the title compound (4.95 g, 99.1% yield) as a clear oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.93 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
8.63 mL
Type
solvent
Reaction Step One
Yield
99.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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